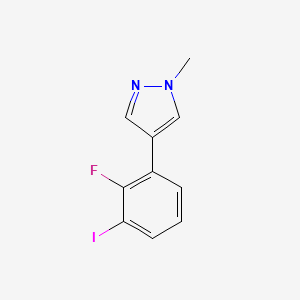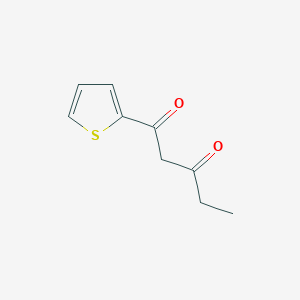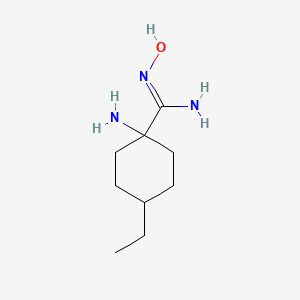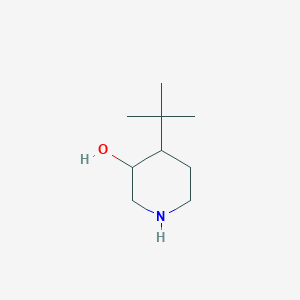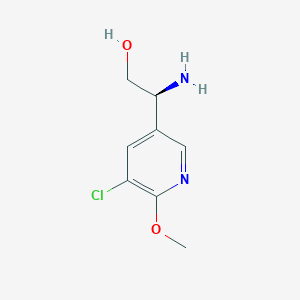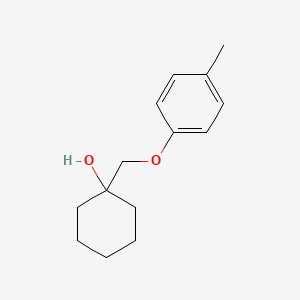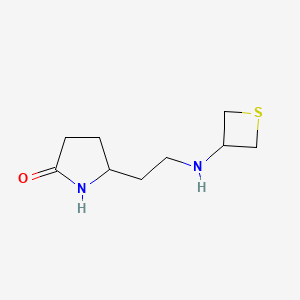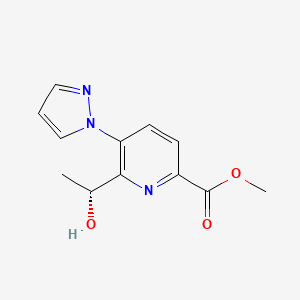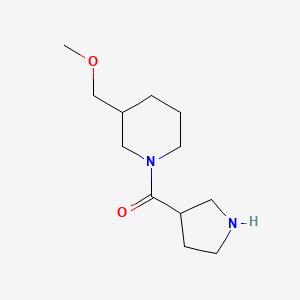
(3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone: is a synthetic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a methoxymethyl group and a pyrrolidine ring attached to a methanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone typically involves multi-step organic synthesis One common method includes the reaction of piperidine derivatives with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is often purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products:
- Oxidation can yield aldehydes or carboxylic acids.
- Reduction typically produces alcohols.
- Substitution reactions can introduce a variety of functional groups, depending on the reagents used.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block for the development of novel compounds with potential pharmaceutical applications.
Biology:
- Investigated for its potential interactions with biological macromolecules.
- Studied for its effects on cellular processes and pathways.
Medicine:
- Explored for its potential as a therapeutic agent in treating various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
(3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanol: Similar structure but with an alcohol group instead of a methanone.
(3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)ethanone: Similar structure but with an ethanone group.
Uniqueness:
- The presence of both piperidine and pyrrolidine rings in (3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone provides a unique scaffold for chemical modifications.
- Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry.
- The specific arrangement of functional groups allows for targeted interactions in biological systems, making it a valuable compound for medicinal research.
特性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC名 |
[3-(methoxymethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C12H22N2O2/c1-16-9-10-3-2-6-14(8-10)12(15)11-4-5-13-7-11/h10-11,13H,2-9H2,1H3 |
InChIキー |
XNUZCDJNYUEACH-UHFFFAOYSA-N |
正規SMILES |
COCC1CCCN(C1)C(=O)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


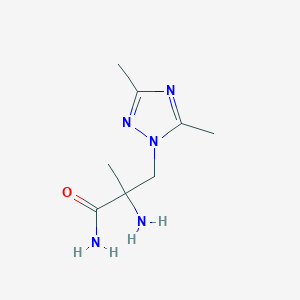

![1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid](/img/structure/B13325037.png)
![2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid](/img/structure/B13325047.png)
